
1-Isopropyldihydrolysergic acid
Descripción
Historical Context and Discovery
The discovery and characterization of this compound emerged from extensive pharmaceutical research conducted during the late 20th century, particularly through investigations into ergoline ester compounds developed by pharmaceutical companies. The compound was first identified as a major metabolite during metabolic studies of sergolexole, also known as LY281067, which was being developed as a potent serotonin receptor antagonist. Research conducted in the 1980s revealed that ester hydrolysis of ergoline compounds, including both LY53857 and sergolexole, consistently resulted in the formation of this compound as the primary acid metabolite in rat studies.
The identification of this metabolite proved crucial for understanding the pharmacokinetic profiles of the parent compounds. Scientific investigations demonstrated that in rats, this compound constituted a major metabolite of these ergoline esters, necessitating detailed pharmacological characterization to understand its contribution to the overall therapeutic effects observed with the parent compounds.
Nomenclature and Classification
The systematic nomenclature of this compound reflects its structural relationship to the broader family of lysergic acid derivatives. The compound belongs to the dihydrolysergic acid class, which are characterized by the saturation of the 9,10-double bond present in lysergic acid. The "1-isopropyl" designation indicates the presence of an isopropyl substituent at the 1-position of the ergoline ring system.
In pharmaceutical literature, the compound has been referenced using various systematic names, including "1-isopropyl-9,10-dihydrolysergic acid" in some patent documentation. The isopropyl group, systematically known as 1-methylethyl, represents a three-carbon branched alkyl substituent that significantly influences the compound's pharmacological properties and metabolic behavior.
The classification of this compound within chemical taxonomy places it as a member of the ergoline alkaloid family, specifically within the dihydrolysergic acid subgroup. This classification is based on its tetracyclic indole structure characteristic of all ergoline derivatives, combined with the specific structural modifications that distinguish it from the parent lysergic acid.
Position Within the Ergoline Alkaloid Family
This compound occupies a distinctive position within the ergoline alkaloid family as a synthetic derivative rather than a naturally occurring compound. The ergoline family encompasses a broad range of structurally related compounds, including naturally occurring alkaloids such as lysergic acid and ergine, as well as synthetic derivatives designed for pharmaceutical applications.
The compound's structural relationship to other ergoline alkaloids can be understood through comparison with key family members. Lysergic acid, the foundational compound of this family, serves as the precursor for numerous derivatives. The dihydrolysergic acid variants, including this compound, represent modifications where the 9,10-double bond has been reduced, resulting in altered pharmacological properties.
Table 1: Structural Comparison of Key Ergoline Family Members
Compound | Molecular Formula | Key Structural Features | Natural/Synthetic |
---|---|---|---|
Lysergic Acid | C16H16N2O2 | 9,10-double bond present | Natural |
Dihydrolysergic Acid | C16H18N2O2 | 9,10-double bond reduced | Natural/Synthetic |
This compound | C19H24N2O2 | 9,10-reduced + 1-isopropyl | Synthetic |
The position of this compound within this family is particularly significant because it represents the convergent metabolic endpoint for multiple synthetic ergoline esters. This metabolic relationship distinguishes it from other family members that typically exist as discrete entities rather than as common metabolic products.
Significance in Chemical and Pharmaceutical Research
The significance of this compound in pharmaceutical research extends beyond its role as a metabolite, encompassing its intrinsic pharmacological activity and its implications for drug development strategies. Research has demonstrated that this compound possesses substantial biological activity, particularly as a competitive antagonist of serotonin 5-hydroxytryptamine2 receptors.
Table 2: Pharmacological Activity Profile of this compound
Receptor System | Activity Type | Dissociation Constant | Relative Potency vs Parent |
---|---|---|---|
5-HT2 Receptors | Competitive Antagonist | ~10^-7 M | 1/3 (i.v. administration) |
Vascular 5-HT2 | Antagonist | Not specified | 1/10 to 1/30 (i.p.) |
Central 5-HT | Antagonist | Not specified | 1/20 vs sergolexole |
Experimental studies have revealed that this compound demonstrates significant pharmacological activity in multiple test systems. In rat jugular vein preparations, the compound functions as a competitive antagonist of 5-hydroxytryptamine2 receptors with a dissociation constant approximating 10^-7 M. When administered intravenously to pithed rats, the compound effectively antagonized serotonin-induced pressor responses, providing in vivo evidence of vascular 5-hydroxytryptamine2 receptor blockade.
The compound's significance in pharmaceutical research is further highlighted by its contribution to the overall therapeutic effects of its parent compounds. Studies have shown that after intravenous administration, this compound demonstrated nearly one-third the potency of sergolexole, while after intraperitoneal administration, it exhibited approximately one-tenth to one-thirtieth the potency. These findings have important implications for understanding the duration and magnitude of therapeutic effects from ergoline ester medications.
Research investigations have also demonstrated that this compound antagonizes central serotonin receptors, as evidenced by its ability to block quipazine-induced increases in serum corticosterone concentrations in experimental animals. This central nervous system activity, albeit at approximately one-twentieth the potency of sergolexole, contributes to the overall pharmacological profile of the parent compounds and influences their therapeutic applications.
Propiedades
Número CAS |
41710-27-4 |
---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(6aR,9R,10aR)-7-methyl-4-propan-2-yl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid |
InChI |
InChI=1S/C19H24N2O2/c1-11(2)21-10-12-8-17-15(7-13(19(22)23)9-20(17)3)14-5-4-6-16(21)18(12)14/h4-6,10-11,13,15,17H,7-9H2,1-3H3,(H,22,23)/t13-,15-,17-/m1/s1 |
Clave InChI |
NAGMITMLYCSORO-FRFSOERESA-N |
SMILES |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)O)C4=C2C1=CC=C4 |
SMILES isomérico |
CC(C)N1C=C2C[C@@H]3[C@H](C[C@H](CN3C)C(=O)O)C4=C2C1=CC=C4 |
SMILES canónico |
CC(C)N1C=C2CC3C(CC(CN3C)C(=O)O)C4=C2C1=CC=C4 |
Sinónimos |
1-isopropyldihydrolysergic acid iPr-DHLA |
Origen del producto |
United States |
Métodos De Preparación
Alkylation via Alkyl Halides in Liquid Ammonia
The foundational method for introducing alkyl groups at the N-1 position involves reacting dihydrolysergic acid with alkyl halides in liquid ammonia under strongly basic conditions. Eich et al. (1985) demonstrated that primary and secondary alkyl halides, including isopropyl bromide, react with ergoline substrates in the presence of sodium or potassium amide . This reaction proceeds via nucleophilic substitution, where the amide base deprotonates the indole nitrogen, enabling alkylation.
However, challenges arise with sterically hindered or higher alkyl halides. For instance, isopropyl bromide may undergo partial dehalogenation, forming propene as a byproduct . To mitigate this, Eichberg and Eich (1985) optimized the reaction by substituting halides with alkyl tosylates, which exhibit better leaving-group properties and reduce side reactions . Despite these adjustments, yields for isopropyl derivatives remain moderate (50–65%), necessitating careful purification.
Phase-Transfer Catalysis for Industrial Scalability
Industrial-scale synthesis of N-1-alkylated ergolines, including 1-isopropyldihydrolysergic acid, often employs phase-transfer catalysis (PTC). Ruèman (1978) pioneered this approach using methyl halides, but subsequent work by Cvak et al. (1983) extended it to secondary alkyl groups . In a typical procedure:
-
Reagents : Isopropyl bromide, dihydrolysergic acid, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Conditions : Aqueous NaOH/organic solvent biphasic system at 40–60°C.
PTC enhances reaction rates by shuttling the deprotonated ergoline into the organic phase, where alkylation occurs. Gervais (1986) reported yields of 70–75% for isopropyl derivatives using this method, highlighting its efficiency for large batches .
Alkylation with Secondary Alkyl Tosylates
Marzoni and Garbrecht (1987) developed a high-yield protocol using secondary alkyl tosylates in dimethylsulfoxide (DMSO) with powdered KOH . For this compound:
Parameter | Details |
---|---|
Substrate | Dihydrolysergic acid |
Alkylating Agent | Isopropyl tosylate |
Solvent | DMSO |
Base | Powdered KOH |
Temperature | 80–85°C |
Yield | 85–90% |
This method avoids side reactions common with halides and is preferred for its reproducibility. The tosylate’s stability under basic conditions ensures selective alkylation at N-1 .
Tertiary Alkyl Group Adaptation
Although designed for tertiary alkyls, the trifluoroacetic anhydride (TFAA)-mediated reaction with alcohols offers insights for isopropyl derivatives. Beneš and Beran (1989) observed that TFAA activates alcohols for electrophilic substitution, but isopropyl alcohol’s secondary nature limits reactivity . Consequently, this method is less efficient (yields <50%) compared to tosylate-based approaches .
Comparative Analysis of Methods
The table below summarizes key preparation routes for this compound:
Method | Conditions | Yield | Advantages | Limitations |
---|---|---|---|---|
Alkyl Halides in NH₃ | Liquid NH₃, Na/K amide, 0–20°C | 50–65% | Simple setup | Side reactions (dehalogenation) |
Phase-Transfer Catalysis | Biphasic system, 40–60°C | 70–75% | Scalable, fast kinetics | Requires catalyst optimization |
Tosylates in DMSO | DMSO, powdered KOH, 80–85°C | 85–90% | High yield, minimal byproducts | Requires anhydrous conditions |
TFAA-Mediated Alkylation | TFAA, RT to 50°C | <50% | Broad substrate scope | Low efficiency for secondary alcohols |
Mechanistic Considerations and Side Reactions
Alkylation at N-1 proceeds through an SN2 mechanism for primary and secondary agents, while bulky groups may follow an SN1 pathway. Competing reactions include:
-
Epimerization : Under basic conditions, the C-8 stereocenter in dihydrolysergic acid may epimerize, necessitating chiral resolution .
-
Overalkylation : Excess alkylating agent can lead to dialkylated byproducts, mitigated by stoichiometric control .
Industrial Applications and Patents
While no direct patents for this compound exist, analogous processes (e.g., nicergoline synthesis) inform its production. Cvak et al. (1983) patented PTC methods for N-1 alkylation, adaptable to isopropyl groups . Regulatory guidelines emphasize stringent purification to eliminate residual solvents (e.g., DMSO) and tosylate byproducts.
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.